N,N'-Diacetylsulfanilamide

Description

Historical Development of Sulfonamides and Their Significance in Medical Chemistry

The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG in Germany. In 1932, a team led by Gerhard Domagk initiated experiments based on the idea that dyes capable of binding to bacteria could be used as therapeutic agents. This research culminated in the discovery of a red azo dye named Prontosil, which showed remarkable efficacy in curing life-threatening streptococcal infections in mice and, famously, in Domagk's own daughter. wikipedia.orgnih.gov For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Medicine in 1939. wikipedia.org

It was soon discovered by researchers at the Pasteur Institute in 1936 that Prontosil was a prodrug; it was metabolized in the body to its active form, sulfanilamide (B372717). wikipedia.org This revelation was a critical turning point, shifting the focus to developing derivatives of the simpler, uncolored sulfanilamide molecule. This sparked a massive wave of synthetic chemistry, leading to the creation of thousands of sulfonamide derivatives by the mid-1940s, each with potentially improved efficacy and reduced toxicity. Drugs like sulfapyridine, sulfathiazole (B1682510), and sulfadiazine (B1682646) became vital tools against infections such as pneumonia and were used extensively during World War II to treat wound infections. wikipedia.orgmetabolomicsworkbench.org

The significance of sulfonamides extends far beyond their initial role as antibacterials. They were the first "miracle drugs" that paved the way for the antibiotic revolution, demonstrating that synthetic chemicals could effectively and selectively target microbial pathogens within the body. glpbio.com The sulfonamide scaffold has proven to be exceptionally versatile, becoming a core component in drugs developed for a wide array of conditions, including diuretics, antidiabetic agents (sulfonylureas), anti-inflammatory drugs, and even treatments for cancer and viral infections. evitachem.comchemicalbook.com Their continued relevance is highlighted by their use in treating urinary tract infections and in managing infections caused by bacteria resistant to other antibiotics.

| Year | Key Development | Significance |

|---|---|---|

| 1932 | Experiments with Prontosil begin at Bayer AG. | Initiated the research that led to the first systemic antibacterial drugs. |

| 1935 | Gerhard Domagk reports the antibacterial effects of Prontosil. metabolomicsworkbench.orgebi.ac.uk | First demonstration of a synthetic compound's ability to cure systemic bacterial infections. |

| 1936 | Ernest Fourneau discovers Prontosil is a prodrug for sulfanilamide. wikipedia.org | Identified the active therapeutic agent, paving the way for the synthesis of numerous derivatives. |

| 1938 | Sulfapyridine is developed. wikipedia.org | Offered a more effective treatment against pneumonia. metabolomicsworkbench.org |

| 1940s | Widespread use of sulfa drugs in World War II. wikipedia.orgmetabolomicsworkbench.org | Dramatically reduced mortality from infected wounds. wikipedia.org |

Structural Classification of Sulfonamide Derivatives

Sulfonamides are a class of organic compounds defined by the presence of a sulfonyl group directly attached to an amine nitrogen. The parent compound for antibacterial sulfonamides is sulfanilamide (4-aminobenzenesulfonamide). wikipedia.org Modifications to this core structure have given rise to a vast number of derivatives with diverse pharmacological properties.

The classification of sulfonamides can be approached from several perspectives, primarily based on their chemical structure and intended use:

Structural Classification: Most clinically used sulfonamides are N¹-substituted derivatives of sulfanilamide. researchgate.net

Aryl Derivatives: In these compounds, the sulfonamide nitrogen is attached to an aromatic ring system. Examples include sulfamethoxazole (B1682508) and sulfanilamide itself. researchgate.net

Heterocyclic Derivatives: This major group features a heterocyclic ring system attached to the sulfonamide nitrogen. This structural modification often leads to improved potency and pharmacokinetic properties. researchgate.net Examples include sulfadiazine (pyrimidine ring) and sulfathiazole (thiazole ring).

Classification Based on Amine Substitution: A crucial structural feature for antibacterial activity is the free aromatic amino group (-NH₂) at the N⁴ position, para to the sulfonamide group. researchgate.net This leads to a functional classification:

Antibacterial Sulfonamides: These compounds possess the free N⁴-arylamine. This group is essential for their mechanism of action, which involves acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase, thus blocking folic acid synthesis in bacteria. nih.gov

Non-Antibacterial Sulfonamides: This category includes drugs where the N⁴-arylamine is absent or has been replaced. wikipedia.orgnih.gov This class includes diuretics (e.g., hydrochlorothiazide), loop diuretics (e.g., furosemide), and sulfonylurea antidiabetic agents (e.g., glipizide). wikipedia.org

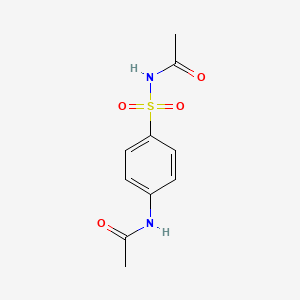

N,N'-Diacetylsulfanilamide falls into a specific sub-category as a di-acetylated derivative of sulfanilamide. In this molecule, an acetyl group (-COCH₃) is attached to both the N⁴-aniline nitrogen and the N¹-sulfonamide nitrogen. This acetylation at the N⁴ position means it does not have the free arylamine characteristic of directly active antibacterial sulfonamides, suggesting it may function as a metabolite or a prodrug.

Overview of the Research Landscape Surrounding this compound

The research concerning this compound, also known by its IUPAC name N-[4-(acetylsulamoyl)phenyl]acetamide, focuses almost exclusively on its role as a metabolite of its parent compound, sulfanilamide, and its chemical synthesis. nih.govebi.ac.uk It is not typically studied as a primary therapeutic agent but rather as a product of biotransformation in the body.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-[4-(acetylsulamoyl)phenyl]acetamide | ebi.ac.uk |

| Molecular Formula | C₁₀H₁₂N₂O₄S | ebi.ac.uk |

| CAS Registry Number | 5626-90-4 | ebi.ac.uk |

| Parent Compound | Sulfanilamide |

The primary method for the synthesis of this compound is the direct acetylation of sulfanilamide. This chemical reaction is typically carried out using acetic anhydride (B1165640), which introduces acetyl groups onto both the aniline (B41778) and sulfonamide nitrogens.

The most significant research findings place this compound (sometimes abbreviated as N¹N⁴) as a key metabolite in pharmacokinetic studies. A notable study investigating the metabolism of sulfanilamide in dairy cows found that a single high oral dose resulted in the formation of this compound alongside other acetylated metabolites. nih.gov The research yielded several key findings:

this compound was detected in both the plasma and milk of the cows. nih.gov

The concentration of this doubly acetylated metabolite was found to be higher in milk than in plasma. nih.gov

In pre-ruminant calves, traces of this compound were also identified in the urine following sulfanilamide administration. nih.gov

Further evidence of its role as a metabolite comes from metabolomics research, where it has been identified in the feces of laboratory mice. ebi.ac.uk While some research suggests that this compound may possess antimicrobial properties by inhibiting the bacterial enzyme dihydropteroate synthetase, it is also considered a potential prodrug. In this capacity, it would be inactive until the acetyl groups are metabolically cleaved to release the active sulfanilamide. The acetylation of the parent compound reduces its polarity, which alters its solubility and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJJPFRVBNFIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204810 | |

| Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-90-4 | |

| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[4-(acetylamino)phenyl]sulphonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2674GI56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Diacetylsulfanilamide

Established Synthetic Routes for N,N'-Diacetylsulfanilamide Production

The creation of this compound is most commonly achieved through the acetylation of sulfanilamide (B372717). This subsection will explore the prevalent methods and considerations for this chemical transformation.

The primary and most well-documented method for the production of this compound is the acetylation of sulfanilamide using acetic anhydride (B1165640). nih.gov This reaction targets the two nitrogen atoms in the sulfanilamide molecule: the aromatic amino group (N4) and the sulfonamide nitrogen (N1).

The reaction mechanism proceeds through nucleophilic acyl substitution. The more nucleophilic aromatic amino group typically reacts first, followed by the less nucleophilic sulfonamide nitrogen. The presence of a base, such as pyridine (B92270) or sodium acetate, can facilitate the reaction by deprotonating the nitrogen atoms, thereby increasing their nucleophilicity. In the absence of an added base, the acetic acid generated during the reaction can protonate the starting amine, slowing down the reaction.

Optimization of this synthesis involves controlling several key parameters to maximize the yield of the diacetylated product. These parameters include temperature, reaction time, and the stoichiometry of the reactants. The reaction is often carried out at elevated temperatures, sometimes under reflux, to ensure the less reactive sulfonamide nitrogen is acetylated. An excess of acetic anhydride is also commonly used to drive the reaction to completion.

Table 1: Optimization Parameters for the Acetylation of Sulfanilamide

| Parameter | Condition 1 | Condition 2 | Optimization Goal |

| Acetylating Agent | Acetic Anhydride (stoichiometric) | Acetic Anhydride (excess) | Drive reaction to completion for diacetylation. |

| Catalyst/Base | Pyridine | Sodium Acetate | Neutralize acetic acid byproduct and enhance nucleophilicity. |

| Solvent | Pyridine | Acetic Acid | Provide a suitable reaction medium. |

| Temperature | Room Temperature | 70-100°C (Reflux) | Increase reaction rate, especially for the second acetylation. |

| Reaction Time | Short (hours) | Prolonged (several hours) | Ensure complete conversion to the diacetylated product. |

While acetic anhydride is the most common acetylating agent, other reagents and strategies can be employed for the N-acetylation of amines and sulfonamides. nih.gov These alternatives can offer advantages in terms of reactivity, selectivity, or milder reaction conditions.

Alternative acetylating agents include:

Acetyl Chloride: A highly reactive acetylating agent that can be used, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Ketene: A reactive gas that can acetylate amines and sulfonamides. Its use is less common due to its hazardous nature.

N-Acetylbenzotriazoles: These reagents can be used for the N-acylation of sulfonamides under relatively mild conditions. semanticscholar.org

Acetonitrile (B52724): In some modern, green chemistry approaches, acetonitrile has been used as both a solvent and an acetylating agent, often at high temperatures and pressures in continuous-flow systems. nih.govresearchgate.net

Catalytic methods have also been developed to improve the efficiency of acetylation. Lewis acids and solid acid catalysts have been shown to catalyze the N-acylation of sulfonamides. nih.govorientjchem.org Ultrasound irradiation has also been explored as a non-conventional energy source to promote the solvent-free and catalyst-free acetylation of sulfonamides with acetic anhydride. orientjchem.org

The industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The acetylation of sulfanilamide is an exothermic reaction, and managing the heat generated is a primary concern during scale-up.

Key industrial production and scale-up considerations include:

Heat Management: The significant heat of reaction must be effectively removed to prevent thermal runaway. This is achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the acetylating agent.

Reactor Design: The choice of reactor is crucial. Batch or semi-batch reactors are common, and their design must allow for efficient mixing to ensure uniform temperature distribution and prevent localized hotspots.

Process Control: Continuous monitoring of key process parameters such as temperature, pressure, and pH is essential for maintaining control over the reaction and ensuring product quality and safety.

Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product isolation, and environmental footprint. The ability to efficiently recover and recycle solvents is an important economic and environmental consideration.

Work-up and Purification: The isolation and purification of the final product must be scalable. This often involves crystallization and filtration, and the process needs to be optimized for high yield and purity.

Simulation studies and kinetic modeling are often employed to optimize industrial processes, allowing for the determination of optimal operating conditions before implementation on a large scale. jocpr.com

Chemical Reactivity and Transformation Pathways

This compound possesses two amide functionalities with different chemical environments, leading to interesting reactivity patterns, particularly in hydrolysis reactions.

The hydrolysis of this compound involves the cleavage of one or both of the N-acetyl groups to yield N4-acetylsulfanilamide, sulfanilamide, and acetic acid. The rate and extent of hydrolysis are highly dependent on the reaction conditions, particularly pH and temperature.

Amide hydrolysis can be catalyzed by both acid and base. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comyoutube.com Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

The kinetics of amide hydrolysis can be complex and may follow different rate laws depending on the pH. nih.gov The hydrolysis of this compound would be expected to proceed in a stepwise manner, with the hydrolysis of one acetyl group occurring first, followed by the second. The relative rates of hydrolysis of the two acetyl groups are influenced by their electronic environments.

Product analysis of the hydrolysis reaction would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the starting material and the various hydrolysis products (this compound, N4-acetylsulfanilamide, and sulfanilamide).

The selective hydrolysis of one functional group in the presence of another is a common challenge in organic synthesis. In the case of this compound, the selective hydrolysis of the N4-acetyl group to produce N1-acetylsulfanilamide would be a desirable transformation. However, the N-acetyl group on the sulfonamide (N1) is generally more labile to hydrolysis than the N-acetyl group on the aromatic amine (N4). This is because the sulfonamide nitrogen is a better leaving group than the aniline (B41778) nitrogen.

Steric Hindrance: The steric environment around the two acetyl groups could potentially be exploited to achieve selectivity.

Electronic Effects: The electronic nature of the two nitrogen atoms is different, which influences the electrophilicity of the adjacent carbonyl carbons. The sulfonamide group is strongly electron-withdrawing, which can affect the reactivity of the N1-acetyl group.

Catalyst Design: The development of a catalyst that selectively binds to or activates the N4-acetyl group could enable its preferential hydrolysis.

While the selective hydrolysis of the N4-acetyl group presents a significant chemical challenge, the development of such a method would be of interest for the controlled synthesis of related sulfonamide derivatives.

Hydrolysis of this compound: Kinetics and Product Analysis

Factors Influencing Hydrolysis Rates (e.g., pH, Temperature)

The hydrolysis of this compound involves the cleavage of its two amide linkages: the acetamido group attached to the aromatic ring and the N-acetylsulfonamide group. The rates of these hydrolysis reactions are significantly influenced by environmental factors, primarily pH and temperature.

Consistent with the behavior of other amide- and ester-containing compounds, the rate of hydrolysis for this compound is expected to increase with rising temperature. nih.govnih.gov An increase in temperature provides the necessary activation energy for the hydrolytic cleavage of the amide bonds. This relationship is quantifiable through the Arrhenius equation, which demonstrates that reaction rates typically increase exponentially with temperature.

The pH of the surrounding medium is another critical factor. Amide hydrolysis can be catalyzed by both acid and base. Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis for amide moieties. nih.gov Therefore, in alkaline conditions, the hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbons of the acetyl groups, leading to a more rapid breakdown of the molecule. Conversely, under acidic conditions, protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, also facilitating nucleophilic attack by water, albeit typically at a slower rate than base-catalyzed hydrolysis. The stability of this compound is expected to be greatest at a neutral or near-neutral pH, with the rate of degradation increasing as the pH becomes more acidic or, more dramatically, more alkaline.

The table below summarizes the expected influence of these factors on the rate of hydrolysis.

| Factor | Condition | Expected Impact on Hydrolysis Rate | Rationale |

| pH | Acidic (pH < 7) | Moderate Increase | Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Neutral (pH ≈ 7) | Slowest Rate | Uncatalyzed hydrolysis by water is generally slow. | |

| Alkaline (pH > 7) | Significant Increase | Base catalysis involves direct nucleophilic attack by the more potent hydroxide ion on the carbonyl carbon. nih.gov | |

| Temperature | Increase | Exponential Increase | Provides molecules with sufficient activation energy to overcome the reaction barrier, consistent with the Arrhenius equation. nih.govnih.gov |

| Decrease | Exponential Decrease | Reduces the kinetic energy of molecules, slowing the rate of chemical reactions. |

Oxidation Reactions and Derived Sulfonic Acid Derivatives

The sulfur atom in the sulfonamide group of this compound is in a high oxidation state (+6), rendering it generally resistant to further oxidation under mild conditions. However, the molecule can undergo oxidative transformations under specific chemical or electrochemical conditions, potentially targeting other functional groups or leading to fragmentation.

One potential reaction involves the oxidation of the sulfonamide nitrogen or the associated alkyl groups, though this often requires specific reagents. For instance, some sulfonamides can be oxidized to form N-sulfonylimines under mild conditions using mediators like N-hydroxyphthalimide. mdpi.com However, this typically requires an available N-H bond or a suitable carbon adjacent to the nitrogen, which may not be directly applicable to the N-acetylated sulfonamide group without prior transformation.

Under more forceful oxidative conditions, cleavage of the carbon-sulfur (C–S) bond can occur. This process is a known pathway for the degradation of small organic sulfur compounds, which can proceed through successive oxidations of the sulfur center, ultimately leading to the formation of sulfate (B86663) and an organic residue. researchgate.net In the case of this compound, harsh oxidation could theoretically cleave the aromatic C–S bond, yielding a sulfonic acid derivative of the benzene (B151609) ring and other degradation products. Electrochemical methods have also been employed to generate reactive quinone-diimines from related p-phenylenediamines, which then react with arylsulfinic acids to form new sulfonamide derivatives, highlighting the redox activity of the core structure. researchgate.net

The following table outlines potential oxidative transformations.

| Reagent/Condition | Potential Transformation | Derived Product Class |

| Mild Oxidizing Agents (e.g., mediated systems) | Oxidation of other molecular sites | N-sulfonylimines (if structure allows) mdpi.com |

| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) / Harsh Conditions | Cleavage of the aromatic C-S bond | Sulfonic acids / Sulfates researchgate.net |

| Electrochemical Oxidation | Generation of reactive intermediates | Quinone-imines (from related structures) researchgate.net |

Nucleophilic Substitution Reactions Involving Acetyl Groups

The two acetyl groups in this compound are susceptible to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the nitrogen-containing portion of the molecule as a leaving group. libretexts.orgmasterorganicchemistry.com

The reactivity of the two acetyl groups differs. The N-acetylsulfonamide group is generally more reactive towards nucleophilic attack than the acetamido group on the aromatic ring. This is because the sulfonamide- nitrogen is a better leaving group (more stable as an anion) than the aniline-derived nitrogen, due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The reactivity of acyl groups generally correlates with the stability of the leaving group. youtube.com Therefore, selective removal of the N-acetyl group on the sulfonamide nitrogen is often possible under controlled conditions.

Common nucleophiles that can participate in this reaction include hydroxide ions (leading to hydrolysis, as discussed previously), alkoxides (leading to esters), and amines (leading to transamidation). Basic hydrolysis, also known as saponification, is a classic example of this reaction, resulting in a carboxylate salt. masterorganicchemistry.com

| Nucleophile (Nu⁻) | Product from Reaction with Acetyl Group | Reaction Type | Relative Reactivity |

| OH⁻ (Hydroxide) | Carboxylate (e.g., Acetate) | Saponification/Hydrolysis masterorganicchemistry.com | N-acetylsulfonamide > Acetamido |

| RO⁻ (Alkoxide) | Ester | Alcoholysis | N-acetylsulfonamide > Acetamido |

| R₂NH (Amine) | New Amide | Aminolysis | N-acetylsulfonamide > Acetamido |

Other Significant Chemical Transformations and Their Research Implications

Beyond the reactions discussed, this compound can participate in other chemical transformations that hold research significance. The dual acetylation of the parent sulfanilamide molecule alters its chemical properties, such as solubility and stability, making it a useful laboratory chemical and a building block for further synthesis.

The sulfonamide moiety is a cornerstone in the development of various therapeutic agents. Transformations involving this group are of great interest. While the N-acetyl group in this compound blocks the typical reactivity of the sulfonamide N-H bond, its removal via selective hydrolysis can unmask this functionality for subsequent reactions. For example, primary sulfonamides can react with N-thiosuccinimides to form N-acylsulfenamides, which are valuable intermediates in asymmetric synthesis. organic-chemistry.orgnih.govnih.gov Accessing the mono-acetylated or fully de-acetylated sulfanilamide from this compound allows for entry into these synthetic pathways.

Furthermore, the aromatic ring of the molecule is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the two substituents—the acetamido group and the sulfonamide group—would influence the position of the incoming electrophile. Both groups are ortho-, para-directing, though the steric hindrance and electronic properties of each would determine the final regioselectivity of the substitution. These transformations allow for the synthesis of a wide array of substituted sulfanilamide derivatives for further investigation.

| Reaction Type | Reagents | Potential Product | Research Implication |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated or Halogenated derivatives | Creation of novel substituted sulfanilamide analogs for screening and development. |

| Selective Deacetylation | Controlled hydrolysis (e.g., mild base) | N⁴-Acetylsulfanilamide | Unmasking the sulfonamide N-H for further functionalization, e.g., synthesis of N-acylsulfenamides. nih.govnih.gov |

| Further Acylation/Alkylation | Alkyl halides, Acyl chlorides (after deacetylation) | N-substituted sulfanilamide derivatives | Exploration of structure-activity relationships by modifying the sulfonamide nitrogen. |

Mechanistic Investigations of N,n Diacetylsulfanilamide S Biological Activities

Emerging Biological Activities and Potential Pharmacological Mechanisms

Beyond their well-established antimicrobial properties, sulfonamides have been investigated for other pharmacological activities, including the inhibition of carbonic anhydrases.

The sulfonamide functional group is a classic zinc-binding group and is the basis for many potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com

Carbonic Anhydrase I (CA I) : This is a low-activity, cytosolic isoenzyme found in high concentrations in erythrocytes and the gastrointestinal tract. While many sulfonamides inhibit CA I, its inhibition is generally not associated with major therapeutic effects and can contribute to side effects. Research on a range of sulfonamide derivatives shows that structural modifications can significantly influence inhibitory activity against this isoenzyme. mdpi.com

Carbonic Anhydrase XIII (CA XIII) : CA XIII is a cytosolic enzyme expressed in the kidney, gastrointestinal tract, and reproductive organs. nih.gov Inhibition studies have demonstrated that this particular isoenzyme can be efficiently inhibited by certain sulfonamide inhibitors. nih.gov

While the general class of sulfonamides is known to inhibit these enzymes, specific inhibitory data (such as Ki values) for N,N'-Diacetylsulfanilamide against CA I and CA XIII are not extensively documented in the literature. The inhibitory potential would likely depend on whether the intact molecule can bind to the enzyme's active site or if it requires metabolic activation, similar to its antibacterial effects. The presence of the acetyl groups would significantly alter the molecule's size, polarity, and binding interactions compared to unsubstituted sulfonamides.

Neuroprotective Properties: Activation of NRF2 Pathway and Antioxidant Responses

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of endogenous antioxidant responses and is considered a promising target for neuroprotective therapies. researchgate.netnih.goveurekaselect.com Activation of NRF2 can trigger the expression of a wide array of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress, a common factor in neurodegenerative diseases. nih.govfrontiersin.org

While some studies have suggested that sulfonamide-mediated activation of the NRF2 pathway could be a potential therapeutic approach for conditions like Alzheimer's disease, there is a notable lack of research specifically investigating the effect of this compound on this pathway. researchgate.netnih.goveurekaselect.com Current literature does not provide evidence or data to suggest that this compound directly activates the NRF2 pathway or elicits a significant antioxidant response through this mechanism. Therefore, no detailed research findings or data tables on this specific interaction can be presented at this time.

Anti-Alzheimer's Disease Potential: Investigating Neurodegenerative Process Mitigation

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. wisdomlib.org The potential of various sulfonamide derivatives as therapeutic agents for Alzheimer's disease is an active area of research. researchgate.netnih.goveurekaselect.comnih.gov These investigations often focus on the inhibition of key enzymes like acetylcholinesterase and butyrylcholinesterase, as well as the reduction of amyloid-beta aggregation. researchgate.netnih.gov

However, specific studies on the role of this compound in mitigating the neurodegenerative processes of Alzheimer's disease are not available in the current body of scientific literature. There are no published findings that detail its effects on amyloid-beta plaque formation, tau pathology, or other relevant pathological hallmarks of Alzheimer's disease. Consequently, there is no data to populate tables regarding its efficacy or mechanistic action in this context.

Anticancer Research: Inhibition of Cell Proliferation in Tumor Cell Lines

The sulfonamide scaffold has been utilized in the development of various anticancer agents. nih.govresearchgate.netresearchgate.netnih.gov A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity in vitro and in vivo through various mechanisms, including the inhibition of cell proliferation. researchgate.net Research in this area has explored the efficacy of different sulfonamide compounds against a range of cancer cell lines. nih.govmdpi.comnih.gov

Despite the broad interest in sulfonamides for cancer therapy, there is a lack of specific research focused on the anticancer properties of this compound. No studies were found that investigated its ability to inhibit cell proliferation in tumor cell lines or elucidated its mechanism of action in a cancer context. As a result, there are no detailed research findings or data tables to present regarding the anticancer effects of this compound.

Metabolic Fate and Pathway Relevance of N,n Diacetylsulfanilamide in Biological Systems Research

Identification of N,N'-Diacetylsulfanilamide as a Metabolite in Biological Samples

The primary metabolic pathway for sulfonamide drugs in many species, including humans, is acetylation. This biotransformation process typically occurs at the N4-amino group, leading to the formation of N4-acetylsulfonamide derivatives. This N-acetylation is mediated by the N-acetyltransferase (NAT) enzyme system.

While mono-acetylation is the most commonly documented metabolic modification for sulfonamides, the presence of the diacetylated form, this compound, as a metabolite in biological samples is not well-established in the reviewed literature. The main route of elimination for parent sulfonamide drugs like sulfadimidine is through the formation of its N4-acetyl metabolite. tandfonline.comkarger.com Biotransformation studies of various sulfonamides consistently identify N4-acetyl derivatives as the principal metabolites, with other pathways including hydroxylation and glucuronide conjugation also playing a role. researchgate.nettandfonline.com Research into urinary metabolites of individuals with urogenital malignancies has identified other diacetylated compounds, such as N1,N8-diacetylspermidine and N1,N12-diacetylspermine, as potential tumor markers, but these are structurally unrelated to sulfonamides. nih.gov

Hydrolysis Pathways of this compound as a Prodrug or Metabolite

This compound can be chemically synthesized through the direct acetylation of sulfanilamide (B372717) and, conversely, can undergo hydrolysis to remove the acetyl groups. This chemical instability makes it a useful intermediate in the synthesis of other specifically substituted sulfanilamide derivatives.

In a biological context, the removal of acetyl groups is a critical step in the metabolism of acetylated drug metabolites. Studies on sulfonamide pharmacokinetics have revealed the existence of an acetylation-deacetylation equilibrium. tandfonline.comkarger.com This suggests that N4-acetylated metabolites can be hydrolyzed back to the parent sulfonamide compound in vivo. While this evidence pertains to mono-acetylated derivatives, it establishes a plausible pathway for the in vivo hydrolysis of this compound, which would likely proceed by sequentially removing the acetyl groups. The process would first yield a mono-acetylated intermediate (either N1-acetylsulfanilamide or N4-acetylsulfanilamide) before potentially being further hydrolyzed to sulfanilamide. However, specific enzymatic pathways responsible for the direct hydrolysis of this compound in biological systems have not been explicitly detailed in the available research.

Role within Broader Metabolic Pathways and Networks Studies

Direct research into the effects of this compound on major metabolic pathways is limited. However, studies on the parent class of sulfonamide antibiotics and their primary N4-acetylated metabolites provide insights into their potential impact on cellular metabolism. The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial synthesis of folic acid. nih.govnih.gov Since folate is a crucial coenzyme in the synthesis of amino acids and nucleotides, its disruption can have widespread metabolic consequences. nih.govyoutube.com

By inhibiting the folate pathway, sulfonamides interfere with one-carbon metabolism, which is essential for the synthesis of certain amino acids, such as methionine, and the building blocks of DNA. nih.govyoutube.com Research on the impact of the sulfonamide antibiotic sulfamethoxazole (B1682508) (SMX) and its major metabolite, N4-acetyl-sulfamethoxazole (NASMX), in rice plants has provided direct evidence of this disruption. Exposure to these compounds was shown to disturb several metabolic networks, including amino acid metabolism. researchgate.net While these findings are not specific to this compound, they demonstrate that sulfonamides and their acetylated metabolites can significantly alter amino acid pathways.

The Citrate Cycle, or Tricarboxylic Acid (TCA) cycle, is the central hub of cellular respiration and energy production. The same study that demonstrated the disruption of amino acid metabolism in rice also found that exposure to sulfamethoxazole and its N4-acetyl metabolite disrupts the TCA cycle. researchgate.net This suggests that the metabolic stress induced by interference with the folate pathway may have downstream effects on core energy metabolism. The specific mechanisms linking sulfonamide activity to TCA cycle disruption are an area for further investigation.

Metabolomics research has identified various metabolic shifts in different disease states, although none have directly implicated this compound. For instance, studies in diabetic patients have linked alterations in asparagine metabolism to cardiovascular complications. mdpi.com In cancer research, elevated levels of diacetylated polyamines in urine have been proposed as potential biomarkers. nih.govresearchgate.net

The study on sulfamethoxazole in rice provides the most relevant data, showing that beyond amino acid and TCA cycle disruption, the antibiotic and its metabolite also affect linoleic acid metabolism, nucleotide metabolism, and phenylpropanoid biosynthesis pathways. researchgate.net These findings highlight the potential for sulfonamides to induce broad-spectrum metabolic shifts.

Table of Research Findings on Metabolic Disruption by Sulfamethoxazole (SMX) and its N4-Acetyl Metabolite (NASMX)

| Metabolic Pathway | Observation | Reference |

|---|---|---|

| Amino Acid Metabolism | Disrupted by exposure to SMX and NASMX in rice plants. | researchgate.net |

| Citrate (TCA) Cycle | Disrupted by exposure to SMX and NASMX in rice plants. | researchgate.net |

| Linoleic Acid Metabolism | Disrupted by exposure to SMX and NASMX in rice plants. | researchgate.net |

| Nucleotide Metabolism | Disrupted by exposure to SMX and NASMX in rice plants. | researchgate.net |

| Phenylpropanoid Biosynthesis | Disrupted by exposure to SMX and NASMX in rice plants. | researchgate.net |

Structure Activity Relationship Sar Studies and Derivative Design of N,n Diacetylsulfanilamide Analogs

Impact of Structural Modifications on Biological Activity

The biological activity of N,N'-Diacetylsulfanilamide derivatives is intricately linked to their structural features. Modifications to the acyl groups, the aromatic ring, and the sulfonamide linkage can profoundly influence the compound's interaction with its biological target, thereby altering its efficacy.

Generally, in the broader class of sulfanilamides, the primary aromatic amine (or a group that can be converted to it in vivo) is crucial for antibacterial activity. However, in this compound, both the aniline (B41778) nitrogen (N) and the sulfonamide nitrogen (N') are acetylated. This diacetylation significantly alters the electronic and steric properties of the molecule compared to sulfanilamide (B372717).

Key structural modifications and their anticipated impact on biological activity, based on general principles of sulfanilamide SAR, include:

Modification of the N-Acetyl Group: Altering the acetyl group on the aniline nitrogen can affect the compound's metabolic stability and ability to act as a prodrug. Replacing the acetyl group with other acyl groups of varying chain lengths or electronic properties can modulate its pharmacokinetic profile.

Modification of the N'-Acetyl Group: The acidity of the sulfonamide nitrogen is a critical determinant of activity in many sulfanilamide drugs. The acetyl group on the N' position of this compound reduces this acidity. Substitution with different electron-withdrawing or electron-donating groups can fine-tune the pKa of the sulfonamide nitrogen, potentially influencing its binding affinity to the target enzyme, typically dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov

Substitution on the Aromatic Ring: Introducing substituents on the benzene (B151609) ring can impact the electronic environment of the entire molecule. Electron-withdrawing groups, for instance, can increase the acidity of the sulfonamide proton, which is often associated with enhanced activity in traditional sulfanilamides. nih.gov Conversely, bulky substituents may sterically hinder the binding of the molecule to its target.

Table 1: Hypothetical Impact of Structural Modifications on the Biological Activity of this compound Analogs

| Modification Site | Substituent | Predicted Impact on Biological Activity | Rationale |

| N-Aniline | H (Deacetylation) | Potential increase | Conversion to a more traditional sulfanilamide structure may enhance binding to DHPS. |

| N-Aniline | Propionyl | Variable | May alter metabolic activation and pharmacokinetic properties. |

| N'-Sulfonamide | H (Deacetylation) | Potential increase | Increases the acidity of the sulfonamide proton, which can be crucial for activity. nih.gov |

| N'-Sulfonamide | Trifluoroacetyl | Potential increase | The strong electron-withdrawing nature of the trifluoroacetyl group would significantly increase the acidity of the N'-H bond (if present). |

| Aromatic Ring | 3-Nitro | Potential increase | Electron-withdrawing group could enhance the acidity of the sulfonamide moiety. |

| Aromatic Ring | 3-Methyl | Potential decrease | Electron-donating group could reduce the acidity of the sulfonamide moiety. |

Strategies for Enhancing Lipophilicity and Target Specificity in Derivatives

Optimizing the physicochemical properties of this compound derivatives is essential for improving their therapeutic potential. Key strategies focus on enhancing lipophilicity to improve membrane permeability and modulating the structure to increase target specificity.

Enhancing Lipophilicity:

Lipophilicity, often expressed as the partition coefficient (log P), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound derivatives, lipophilicity can be increased by:

Introducing Lipophilic Moieties: The incorporation of alkyl or aryl groups into the molecule can increase its affinity for lipid environments. For instance, extending the acyl chains or adding substituted phenyl rings can enhance lipophilicity.

Masking Polar Groups: The two amide functionalities in this compound contribute to its polarity. Strategic modifications that mask these polar groups without compromising activity can improve lipid solubility.

Enhancing Target Specificity:

Improving the selectivity of a drug for its intended target over off-target molecules is crucial for minimizing side effects. For sulfanilamide derivatives, this often involves modifications that exploit differences in the active sites of the target enzyme in pathogens versus the host. Strategies include:

Scaffold Hopping: Replacing the core sulfanilamide scaffold with novel chemical structures that maintain the key pharmacophoric features can lead to new classes of compounds with improved selectivity.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target enzyme, derivatives can be designed to form specific interactions with amino acid residues in the active site that are unique to the pathogen's enzyme.

Design and Synthesis of Novel this compound Derivatives

The design of novel this compound derivatives is guided by SAR studies and computational modeling. The synthetic process typically involves multi-step reactions to introduce desired functional groups and structural motifs.

A general synthetic approach for creating novel derivatives often starts with a suitable sulfanilamide precursor. The acetylation of the amino groups can be achieved using various acetylating agents under controlled conditions. Subsequent modifications to the aromatic ring or the acyl groups can be performed through standard organic chemistry transformations. For example, new derivatives can be synthesized by coupling different acyl chlorides or anhydrides with the parent sulfanilamide molecule. The synthesis of novel sulfanilamide derivatives often features the coupling of a sulfanilamide scaffold with other chemical motifs to explore new biological activities. nih.gov

Table 2: Examples of Synthetic Strategies for Novel this compound Derivatives

| Starting Material | Reagents and Conditions | Resulting Derivative Class |

| Sulfanilamide | 1. Acetic anhydride (B1165640), pyridine2. Substituted benzoyl chloride, base | N-Acetyl-N'-(substituted benzoyl)sulfanilamide analogs |

| 4-Nitrobenzenesulfonamide | 1. Reduction of nitro group2. Diacylation with mixed anhydrides | N,N'-Diacylsulfanilamide derivatives with varied acyl groups |

| N-Acetylsulfanilamide | Acylation with a long-chain fatty acid chloride | Lipophilic N-acetyl-N'-acylsulfanilamide derivatives |

Computational Chemistry Approaches in SAR Analysis and Drug Design

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rapid analysis of SAR and the rational design of new drug candidates. rgdiscovery.com These in silico methods help to predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govoncodesign-services.com For this compound analogs, 2D-QSAR and 3D-QSAR models can be developed.

2D-QSAR: This approach correlates biological activity with 2D descriptors such as molecular weight, log P, and electronic parameters.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to derive relationships between their steric and electrostatic fields and their biological activity. nih.govnih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound derivatives, docking studies can be used to:

Predict the binding mode of the analogs within the active site of DHPS.

Estimate the binding affinity of the compounds.

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to:

Assess the stability of the docked pose of a derivative in the enzyme's active site.

Analyze the conformational changes that occur upon ligand binding.

Calculate the free energy of binding, providing a more accurate prediction of affinity.

By integrating these computational approaches, researchers can gain a deeper understanding of the SAR of this compound analogs and rationally design novel derivatives with improved therapeutic properties.

Analytical Research Methodologies for N,n Diacetylsulfanilamide Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental in the structural characterization of N,N'-Diacetylsulfanilamide. These techniques provide detailed insights into the molecular framework, confirming the compound's identity and structural features by examining the interaction between the molecule and electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. By analyzing chemical shifts, spin multiplicities, and coupling constants, NMR provides unambiguous information about the connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The protons on the para-substituted benzene (B151609) ring typically appear as a set of doublets. The two acetyl (CH₃) groups give rise to sharp singlet peaks. The presence of two distinct signals for the acetyl groups can indicate different electronic environments for the acetamido and the N-acetylsulfamoyl moieties.

¹³C NMR spectroscopy provides direct evidence of the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons, the two carbonyl carbons of the acetyl groups, and the two methyl carbons. chemicalbook.com The carbonyl carbons are typically observed in the downfield region of the spectrum due to their electron-deficient nature.

Table 1: Indicative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.2 - 7.8 | Doublet | Aromatic protons (C₆H₄) |

| ¹H | 2.1 - 2.3 | Singlet | Acetyl protons (CH₃CO) |

| ¹³C | 168 - 172 | Singlet | Carbonyl carbons (C=O) |

| ¹³C | 120 - 145 | Singlet | Aromatic carbons (C₆H₄) |

Mass Spectrometry (MS), Including LC-MS (ESI+) and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique that causes minimal fragmentation, allowing for the clear observation of the molecular ion.

In positive ion mode (ESI+), this compound, with a molecular weight of 256.28 g/mol , is expected to exhibit a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 257.1.

Fragmentation analysis provides further structural confirmation. A common fragmentation pathway for this compound involves the neutral loss of an acetyl group (42 Da), which can lead to the formation of a significant fragment ion at m/z 215.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~257.1 | Protonated molecular ion |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces vibrations of the chemical bonds. Each functional group has a characteristic absorption frequency, allowing for its identification.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The presence of two distinct carbonyl groups in the acetamido and N-acetylsulfamoyl environments results in strong absorption bands in the C=O stretching region. The sulfonamide group is identified by its characteristic symmetric and asymmetric S=O stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~1700 and ~1670 | C=O Stretch | N-acetylsulfamoyl and Acetamido |

| ~1350 and ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonamide (SO₂) |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantitative analysis. Purity is often determined by calculating the area percentage of the main peak in the chromatogram. tcichemicals.com A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. By comparing the retention time of the sample to that of a certified reference standard, the identity of the compound can be confirmed. For quantitative analysis, a calibration curve is typically generated using standards of known concentrations to determine the amount of the compound in a sample. nih.gov

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile / Water mixture |

| Detection | UV-Vis |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal technique for the trace analysis of this compound. mdpi.com This method is particularly useful for quantifying low levels of the compound in complex matrices. The use of ESI in positive mode allows for the sensitive detection of the protonated molecule [M+H]⁺. By monitoring specific parent and fragment ions (Selected Reaction Monitoring or SRM), the specificity and sensitivity of the analysis can be significantly enhanced, allowing for reliable quantification at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable method for its characterization and quantification, although specific applications in literature are not extensively detailed. The inherent structure of this compound, a di-acetylated derivative of sulfanilamide (B372717), suggests that direct GC-MS analysis may be challenging without prior derivatization. Sulfonamides, in general, can be polar and may exhibit poor chromatographic behavior on nonpolar GC columns. Derivatization is a common strategy to enhance volatility and thermal stability, which is crucial for successful GC-MS analysis.

For related sulfonamide compounds, derivatization techniques such as methylation or silylation are often employed to block the polar N-H groups, thereby improving their gas chromatographic properties. While specific derivatization protocols for this compound are not readily found, a general approach would involve reacting the compound with a suitable agent to modify any remaining active hydrogens, although the di-acetylation already reduces its polarity compared to the parent sulfanilamide.

In a hypothetical GC-MS analysis of a derivatized this compound, the mass spectrometer would provide crucial information on the molecular weight and fragmentation pattern of the analyte. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound, along with characteristic fragment ions. The fragmentation of this compound itself would likely involve the loss of acetyl groups (CH₃CO, 43 Da) and cleavage of the sulfonamide bond.

Table 1: Postulated GC-MS Parameters for the Analysis of a Derivatized this compound Analog

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Methodologies for Preparing Stable Aqueous Solutions for In Vitro and In Vivo Research

The preparation of stable aqueous solutions of this compound is critical for conducting meaningful in vitro and in vivo research. Due to its chemical structure, the solubility of this compound in purely aqueous media can be limited. To overcome this, specific protocols have been developed to enhance its solubility and maintain its stability for experimental use.

A recommended methodology involves the use of a buffered saline solution. Specifically, dissolving this compound in phosphate-buffered saline (PBS) at a pH of 7.4 is advised. To further aid dissolution, the solution should be pre-warmed to 37°C. This temperature is also physiologically relevant for many biological assays.

A significant consideration in the preparation and storage of these solutions is the potential for hydrolysis. The acetyl groups on this compound can be susceptible to cleavage, particularly under non-neutral pH conditions or over extended periods. Therefore, it is recommended to avoid prolonged storage of the aqueous solutions, ideally for no longer than 24 hours, to minimize degradation of the compound.

To ensure the integrity of the prepared solution, it is crucial to confirm the stability of this compound. This can be accomplished using analytical techniques such as UV-Vis spectroscopy. By monitoring the absorbance at its maximum wavelength (λmax), which is approximately 265 nm, researchers can detect any changes that may indicate degradation of the compound over time.

Table 2: Protocol for Preparing a Stable Aqueous Solution of this compound

| Step | Procedure | Rationale |

| 1. Solvent Selection | Use phosphate-buffered saline (PBS) at pH 7.4. | Provides a physiologically relevant and buffered environment to maintain pH stability. |

| 2. Temperature Adjustment | Pre-warm the PBS to 37°C before dissolving the compound. | Increases the solubility of this compound. |

| 3. Dissolution | Add this compound to the pre-warmed PBS to the desired concentration. | To prepare the stock or working solution for the experiment. |

| 4. Storage Limitation | Use the prepared solution within 24 hours of preparation. | Minimizes the risk of hydrolysis and degradation of the compound. |

| 5. Stability Verification | Periodically check the solution's stability using UV-Vis spectroscopy at λmax ≈ 265 nm. | Confirms the integrity of the compound in the solution over the course of the experiment. |

Resolution of Spectral Data Contradictions in Derivative Synthesis

During the synthesis and characterization of this compound and its derivatives, researchers may encounter contradictions or ambiguities in spectral data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy. These discrepancies can arise from various factors, including the influence of the solvent on the chemical environment of the molecule.

The polarity of the deuterated solvent used for NMR analysis can significantly affect the chemical shifts of protons in sulfonamide compounds. unn.edu.ng For instance, a marked change in chemical shift values has been observed when transitioning from high-polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) to low-polar solvents like deuterated chloroform (CDCl₃). This is because the solvent molecules interact with the solute, altering the electron density around the protons and thus their resonance frequencies.

To resolve such spectral data contradictions, a systematic approach is necessary. One effective strategy is to acquire NMR spectra in different deuterated solvents of varying polarities. For sulfonamides, using a polar aprotic solvent like DMSO-d₆ is often recommended as it can help to stabilize the structure and provide more consistent and reproducible spectra. unn.edu.ng

Furthermore, comparing the experimental data with computational models can provide deeper insights and help in the correct assignment of spectral signals. Density Functional Theory (DFT) calculations, for example, can be used to predict the NMR chemical shifts of a molecule in different solvent environments. By comparing the calculated shifts with the experimental values, researchers can validate their structural assignments and resolve any ambiguities. unn.edu.ng

In cases where unexpected signals are observed, it is also important to consider the possibility of incomplete reactions or the presence of impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used to assess the purity of the synthesized compound and identify any byproducts that might be contributing to the complex NMR spectrum.

Table 3: Illustrative Example of Solvent Effects on ¹H-NMR Chemical Shifts of a Sulfonamide Derivative

| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in CDCl₃ | Change in Chemical Shift (Δδ, ppm) |

| Aromatic H (ortho to SO₂) | 8.15 | 7.85 | 0.30 |

| Aromatic H (meta to SO₂) | 7.70 | 7.50 | 0.20 |

| NH (Sulfonamide) | 10.50 | 9.80 | 0.70 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the concept of solvent-induced chemical shift changes.

Future Research Directions and Advanced Methodological Considerations

Integration of Systems Biology Approaches in Studying N,N'-Diacetylsulfanilamide

Systems biology offers a holistic approach to unraveling the complex interactions of chemical compounds within a biological system. nih.gov By generating and analyzing large, high-dimensional datasets from genomics, transcriptomics, and proteomics, researchers can move beyond a single-target perspective to a network-level understanding of a compound's effects. nih.govmdpi.com

In the context of this compound, systems biology can elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. nih.gov For instance, treating a relevant cell line or model organism with this compound and subsequently performing genome-wide gene expression profiling could reveal the cellular pathways and gene networks that are perturbed. nih.gov This transcriptomic data can be integrated with protein-protein interaction networks and metabolic models to construct a comprehensive picture of the compound's cellular impact. nih.govresearchgate.net

Constraint-based reconstruction and analysis (COBRA) methods, such as flux balance analysis (FBA), could be employed to simulate how this compound might alter metabolic fluxes within a cell, offering insights into its potential effects on cellular metabolism. mdpi.com This approach has been successfully used to investigate the effects of other chemicals on cellular metabolism by integrating transcriptome data with genome-scale metabolic models. mdpi.com

Application of High-Throughput Screening Methodologies in Activity and Toxicity Profiling

High-throughput screening (HTS) methodologies are essential for rapidly assessing the biological activity and toxicity of a large number of chemical compounds. nih.govnih.gov While traditionally used in the early stages of drug discovery, advanced HTS approaches can provide detailed mechanistic insights into the effects of compounds like this compound.

The Tox21 program, a collaboration of federal agencies, has demonstrated the power of HTS to test a vast number of chemicals in a wide array of in vitro assays to identify potential toxicity concerns. nih.govnih.gov A similar approach could be applied to this compound, screening it against a battery of assays to profile its activity across various biological targets and pathways. This would involve automated robotic systems to handle the large-scale screening in a concentration-responsive manner. nih.govnih.gov

High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can be used to assess the effects of this compound on cellular morphology and the localization of specific proteins. This technique, also known as "cell painting," can provide a detailed phenotypic fingerprint of the compound's effects, helping to elucidate its mechanism of action and potential toxicity. axxam.com

Table 1: Potential High-Throughput Screening Assays for this compound Profiling

| Assay Type | Purpose | Potential Readouts |

| Cell Viability Assays | To determine the cytotoxic potential across various cell lines. | ATP levels, membrane integrity, caspase activation. |

| Receptor Binding Assays | To identify potential molecular targets. | Fluorescence polarization, FRET, radioligand binding. |

| Enzyme Inhibition Assays | To screen for inhibitory activity against a panel of enzymes. | Luminescence, fluorescence, absorbance. |

| Gene Expression Profiling | To assess the impact on global gene expression. | RNA sequencing, qPCR arrays. |

| High-Content Imaging | To analyze changes in cellular morphology and organelle health. | Nuclear size, mitochondrial membrane potential, cytoskeletal integrity. |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. These in silico methods can guide experimental work and provide insights that are difficult to obtain through laboratory experiments alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies can be performed to predict its binding affinity and mode of interaction with a wide range of potential protein targets. nih.govmdpi.com By screening this compound against a library of protein structures, researchers can generate hypotheses about its potential biological targets, which can then be validated experimentally. nih.gov

Molecular dynamics (MD) simulations can be used to study the physical movement of atoms and molecules over time. mdpi.com Following a docking study, MD simulations can provide a more detailed understanding of the stability of the predicted protein-ligand complex and the nature of the intermolecular interactions. mdpi.com These simulations can reveal how this compound might induce conformational changes in its target protein, which is often crucial for its biological effect.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of this compound. nih.govnih.gov These calculations can provide valuable information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability. researchgate.net

By calculating parameters such as molecular electrostatic potential (MEP), researchers can predict the regions of this compound that are most likely to be involved in electrostatic interactions with biological targets. mdpi.com Furthermore, quantum chemical calculations can be employed to study the reaction mechanisms of this compound, for example, its potential metabolism by cytochrome P450 enzymes. nih.gov

Advanced In Vitro and Ex Vivo Research Models for Biological Activity Evaluation

To improve the translation of preclinical research to human outcomes, there is a growing need for advanced in vitro and ex vivo models that more accurately mimic human physiology. universiteitleiden.nlnih.govresearchgate.net Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex cellular interactions and microenvironment of native tissues. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying the effects of compounds like this compound. universiteitleiden.nlmdpi.com These models can be generated from primary human cells or induced pluripotent stem cells (iPSCs), providing a human-relevant context for toxicity and efficacy testing. mdpi.com For example, liver spheroids could be used to assess the potential hepatotoxicity of this compound in a model that better reflects the architecture and function of the human liver. universiteitleiden.nl

Organ-on-a-chip (OOC) technologies represent a further advancement, incorporating microfluidics to create dynamic microenvironments that mimic the function of human organs. nih.govresearchgate.netresearchgate.net A liver-on-a-chip model, for instance, could be used to study the metabolism of this compound and its potential for drug-induced liver injury with greater accuracy than traditional models. nih.gov

Ex vivo models, such as precision-cut tissue slices, maintain the native tissue architecture and cellular diversity, providing a valuable platform for studying the effects of this compound in a more intact biological system. mdpi.com

Table 2: Comparison of Advanced In Vitro and Ex Vivo Models

| Model Type | Description | Advantages for Studying this compound |

| 3D Spheroids | Self-assembled aggregates of cells grown in suspension or non-adherent surfaces. | More accurately mimic cell-cell interactions and nutrient/oxygen gradients. |

| Organoids | 3D structures derived from stem cells that self-organize to resemble a specific organ. mdpi.com | Provide a more complex and physiologically relevant model of human organs. researchgate.net |

| Organ-on-a-Chip | Microfluidic devices containing living cells that recreate the physiological and mechanical environment of an organ. researchgate.net | Allow for dynamic studies of metabolism, toxicity, and efficacy. |

| Precision-Cut Tissue Slices | Thin slices of living tissue that can be maintained in culture for a short period. | Preserve the native tissue architecture and cellular heterogeneity. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N,N'-Diacetylsulfanilamide with high purity, and how can its structure be validated?

- Methodological Answer : Synthesis typically involves acetylation of sulfanilamide using acetic anhydride under controlled temperature (e.g., 40–60°C). Purification via recrystallization from ethanol/water mixtures is recommended. Structural validation requires a combination of ¹H NMR (to confirm acetyl group integration and aromatic proton signals) and LC-MS (to verify molecular weight, m/z 256.28) . For reproducibility, include internal standards during spectral analysis.

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct a systematic solubility screen using buffered solutions (e.g., phosphate buffer at pH 7.4) and polar aprotic solvents (e.g., DMSO, acetonitrile). Quantify solubility via UV-Vis spectroscopy at λ~265 nm (aromatic absorbance). Note that solubility in water is limited (~1.2 mg/mL at 25°C), necessitating co-solvents for biological assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential sensitization risks. Waste disposal must follow institutional guidelines for sulfonamide derivatives, including neutralization before incineration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or tautomeric equilibria. Use deuterated DMSO for NMR to stabilize the structure, and compare data with computational models (DFT calculations). Cross-validate with HPLC purity assays (>99%) to rule out impurities .

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound in biological matrices?

- Methodological Answer : Perform forced degradation studies across pH 1–10 (using HCl/NaOH buffers) at 37°C. Monitor degradation via LC-MS/MS to identify hydrolyzed products (e.g., sulfanilamide). Use pseudo-first-order kinetics to calculate half-lives. Include protease inhibitors in serum-based matrices to differentiate chemical vs. enzymatic degradation .

Q. How can researchers differentiate between this compound and its structural analogs (e.g., N,N'-Diacetyl-1,4-phenylenediamine) in complex mixtures?

- Methodological Answer : Optimize reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use HRMS for exact mass confirmation (e.g., m/z 256.2783 for this compound vs. 192.22 for phenylenediamine analogs) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes